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molecular formula C17H24O B8163868 5-Octyl-2,3-dihydro-1H-inden-1-one

5-Octyl-2,3-dihydro-1H-inden-1-one

Cat. No. B8163868
M. Wt: 244.37 g/mol
InChI Key: JAVRHWDTJKUWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964649B2

Procedure details

A Boron complex was first created by adding 1-octene (0.744 g, 6.633 mmol) to a stirring solution of 0.5M 9-BBN in THF (13.27 mL, 6.633 mmol). The reaction was left to stir at room temperature overnight. 3M NaOH (2.34 mL) was then added to the stirring solution followed by the addition of 5-Bromo-indan-1-one (1 g, 4.7 mmol) and Pd(Ph3)4 (0.145 g, 0.126 mmol). The reaction was refluxed for twelve hours. The resulting solution was concentrated and purified using silica gel chromatography eluding with hexanes-EtOAc (9:1). The reaction provided 2 (1.094 g, 4.48 mmol, 95%) as a clear liquid.
Quantity
0.744 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13.27 mL
Type
reactant
Reaction Step One
Name
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(Ph3)4
Quantity
0.145 g
Type
reactant
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].B1C2CCCC1CCC2.C1COCC1.[OH-].[Na+].Br[C:26]1[CH:27]=[C:28]2[C:32](=[CH:33][CH:34]=1)[C:31](=[O:35])[CH2:30][CH2:29]2>>[CH2:1]([C:26]1[CH:27]=[C:28]2[C:32](=[CH:33][CH:34]=1)[C:31](=[O:35])[CH2:30][CH2:29]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
0.744 g
Type
reactant
Smiles
C=CCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
13.27 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2.34 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Name
Pd(Ph3)4
Quantity
0.145 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for twelve hours
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCC)C=1C=C2CCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.48 mmol
AMOUNT: MASS 1.094 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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